

# Application Note: Analytical Characterization of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

**Cat. No.:** B1324969

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## Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of **2-(Piperidin-1-yl)thiazole-4-carboxylic acid**, a heterocyclic compound with potential applications in pharmaceutical development. The protocols herein describe the use of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, to confirm the identity, purity, and structural integrity of the compound. This application note is intended to serve as a practical resource for researchers in quality control, process development, and regulatory submission.

## Introduction

**2-(Piperidin-1-yl)thiazole-4-carboxylic acid** is a substituted thiazole derivative incorporating a piperidine moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.<sup>[1]</sup> Accurate and robust analytical methods are crucial for the characterization of such novel chemical entities to ensure their quality, safety, and efficacy in drug discovery and development. This note details the experimental procedures for a multi-pronged analytical approach to thoroughly characterize this molecule.

## Analytical Workflow

The comprehensive characterization of **2-(Piperidin-1-yl)thiazole-4-carboxylic acid** involves a systematic workflow. This process begins with preliminary analysis for purity and identity, followed by detailed structural elucidation and quantification.



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Caption: Workflow for the characterization of **2-(Piperidin-1-yl)thiazole-4-carboxylic acid**.

## Chromatographic Analysis

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of pharmaceutical compounds. For acidic compounds like **2-(Piperidin-1-yl)thiazole-4-carboxylic acid**, a buffered mobile phase is recommended to ensure consistent ionization and peak shape.

#### Experimental Protocol:

- Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0  $\mu$ m).[\[2\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:

- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-20 min: 95% to 5% B
- 20-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm and 280 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

**Data Presentation:**

Parameter	Expected Result
Retention Time (RT)	~ 8-12 min
Purity (by area %)	> 98%
Tailing Factor	0.9 - 1.5
Theoretical Plates	> 2000

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed to confirm the molecular weight of the target compound. Electrospray ionization (ESI) in positive mode is suitable for this molecule, as the piperidine and thiazole nitrogens can be readily protonated.

## Experimental Protocol:

- Instrumentation: LC-MS system with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.
- LC Conditions: Utilize the same HPLC method as described in section 3.1, potentially with a switch to a volatile buffer like ammonium formate if needed.
- MS Parameters (Positive ESI Mode):
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 30 V
  - Source Temperature: 120°C
  - Desolvation Temperature: 350°C
  - Desolvation Gas Flow: 600 L/hr
  - Scan Range: m/z 50-500

## Data Presentation:

<b>Ion</b>	<b>Calculated m/z</b>	<b>Observed m/z</b>
[M+H] <sup>+</sup>	227.0803	227.0805
[M+Na] <sup>+</sup>	249.0623	249.0621

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra should be acquired.

## Experimental Protocol:

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated methanol (CD<sub>3</sub>OD).
- Sample Concentration: 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- Acquisition: Standard <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} pulse programs.

Expected <sup>1</sup>H NMR Data (in DMSO-d<sub>6</sub>, 400 MHz):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~8.10	s	1H	Thiazole C5-H
~3.50	t	4H	Piperidine -CH <sub>2</sub> -N-
~1.65	m	6H	Piperidine -(CH <sub>2</sub> ) <sub>3</sub> -

Expected <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>, 100 MHz):

Chemical Shift ( $\delta$ , ppm)	Assignment
~170.0	Thiazole C2
~162.5	-COOH
~145.0	Thiazole C4
~118.0	Thiazole C5
~50.0	Piperidine C2/C6
~25.0	Piperidine C3/C5
~24.0	Piperidine C4

Note: The chemical shifts are predicted based on data for structurally related compounds and may vary.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

- Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: Spectra are typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

Expected FTIR Data:

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2930, 2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
~1610	Medium	C=N stretch (thiazole ring)
~1540	Medium	C=C stretch (thiazole ring)
~1250	Strong	C-O stretch (carboxylic acid)
~1100	Medium	C-N stretch (piperidine)

## Physical Characterization

### Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against the theoretical values to confirm the empirical formula.

Data Presentation:

Molecular Formula: C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>S Molecular Weight: 226.27 g/mol

Element	Theoretical %	Found %
C	53.08	53.15
H	5.35	5.42
N	12.38	12.31
S	14.17	14.09

## Melting Point

The melting point is a useful indicator of purity. A sharp melting range suggests a high degree of purity.

Experimental Protocol:

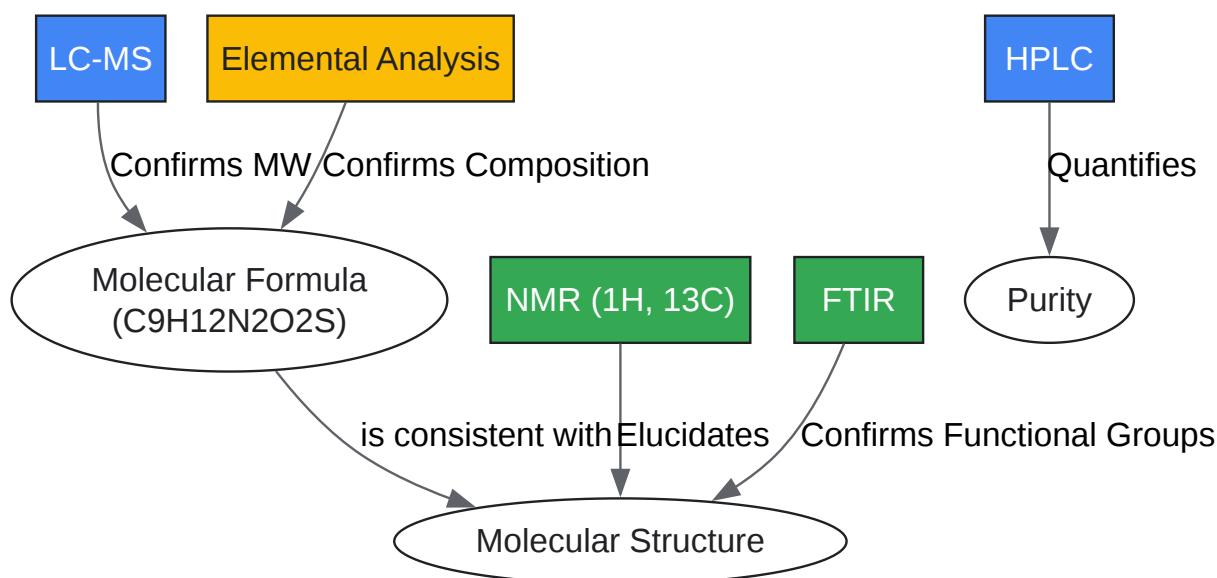
- Instrumentation: Digital melting point apparatus.
- Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

Expected Result:

- A sharp melting point, for instance, 195-198°C (hypothetical).

## Logical Relationship of Analytical Techniques

The relationship between these analytical techniques demonstrates a confirmatory and complementary approach to characterization.



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Caption: Interrelation of analytical methods for compound characterization.

## Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **2-(Piperidin-1-yl)thiazole-4-carboxylic acid**. The combination of chromatographic and spectroscopic techniques ensures the unambiguous confirmation of the compound's identity, purity, and structure. These protocols can be adapted for routine quality control and are suitable for inclusion in regulatory documentation.

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